

Application Notes and Protocols for Drofenine Hydrochloride in Patch-Clamp Assays

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Compound of Interest

Compound Name: *Drofenine hydrochloride*

Cat. No.: *B1670949*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Drofenine hydrochloride** in patch-clamp electrophysiology. Drofenine, an antispasmodic agent, has been identified as a modulator of several key ion channels, making it a valuable tool for research in various physiological and pathological processes. This document outlines its mechanism of action, provides detailed protocols for its application in patch-clamp assays, and presents its known quantitative effects on specific ion channels.

Introduction to Drofenine Hydrochloride

Drofenine hydrochloride is a smooth muscle relaxant traditionally used for its antispasmodic properties. Recent research has unveiled its specific molecular targets, revealing it to be a potent modulator of transient receptor potential vanilloid 3 (TRPV3) channels and an inhibitor of voltage-gated potassium channel Kv2.1.[1][2] Its structural similarity to Drotaverine also suggests a potential interaction with L-type calcium channels.[3] These characteristics make Drofenine a subject of interest for studies involving sensory perception, skin physiology, neuroprotection, and smooth muscle function.

Mechanism of Action

Drofenine's primary mechanisms of action relevant to patch-clamp studies involve:

- **TRPV3 Channel Activation:** Drofenine acts as a selective agonist of TRPV3 channels.[1][4][5]
TRPV3 is a non-selective cation channel involved in thermosensation and skin health.[5]
- **Kv2.1 Channel Inhibition:** Drofenine blocks the voltage-gated potassium channel Kv2.1.[2]
This channel plays a crucial role in regulating neuronal excitability and has been implicated in apoptosis and neurodegenerative diseases.[2]
- **Potential L-type Calcium Channel Blockade:** As an analog of Drotaverine, which is known to block L-type voltage-operated calcium channels (L-VOCCs), Drofenine may exhibit similar properties, contributing to its smooth muscle relaxant effects.[3][6]

Quantitative Data from Patch-Clamp Assays

The following table summarizes the available quantitative data for the effects of **Drofenine hydrochloride** on various ion channels as determined by patch-clamp and related assays.

Ion Channel	Effect	Parameter	Value	Cell Type	Reference
TRPV3	Agonist	EC50	207 µmol/L	HEK-293 cells	[7]
Kv2.1	Inhibitor	-	Not specified in search results	-	[2]
L-type Ca ²⁺	Potential Inhibitor	-	Not specified in search results	-	Inferred from Drotaverine studies [3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay for TRPV3 Channel Activation by Drofenine

This protocol is designed to measure the activation of TRPV3 channels by Drofenine in a heterologous expression system (e.g., HEK-293 cells transfected with human TRPV3).

1. Cell Preparation:

- Culture HEK-293 cells expressing human TRPV3 on glass coverslips.
- Use cells at 70-90% confluency for experiments.
- Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP.
Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
- Drofenine Stock Solution: Prepare a 100 mM stock solution of **Drofenine hydrochloride** in DMSO. Dilute to final concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) on a single cell.
- Rupture the membrane to achieve the whole-cell configuration.
- Voltage-clamp the cell at a holding potential of -60 mV to measure inward currents.[\[4\]](#)
- Record baseline current in the external solution.
- Perfuse the cell with different concentrations of Drofenine (e.g., 30 μM to 1 mM) and record the induced inward currents.[\[4\]](#)

4. Data Analysis:

- Measure the peak inward current at each Drofenine concentration.
- Subtract the baseline current to obtain the net Drofenine-induced current.
- Construct a dose-response curve by plotting the net current against the Drofenine concentration.
- Fit the curve with a Hill equation to determine the EC50 value.

Protocol 2: General Protocol for Studying Kv2.1 Channel Inhibition by Drofenine

This protocol provides a general framework for assessing the inhibitory effect of Drofenine on Kv2.1 channels, which can be adapted for various cell types expressing this channel (e.g., cultured neurons or transfected cell lines).

1. Cell Preparation:

- Prepare cells expressing Kv2.1 channels on coverslips as described in Protocol 1.

2. Solutions:

- External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other channels, consider adding specific inhibitors (e.g., TTX for sodium channels, CdCl₂ for calcium channels).
- Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
- Drofenine Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a membrane potential of -80 mV.

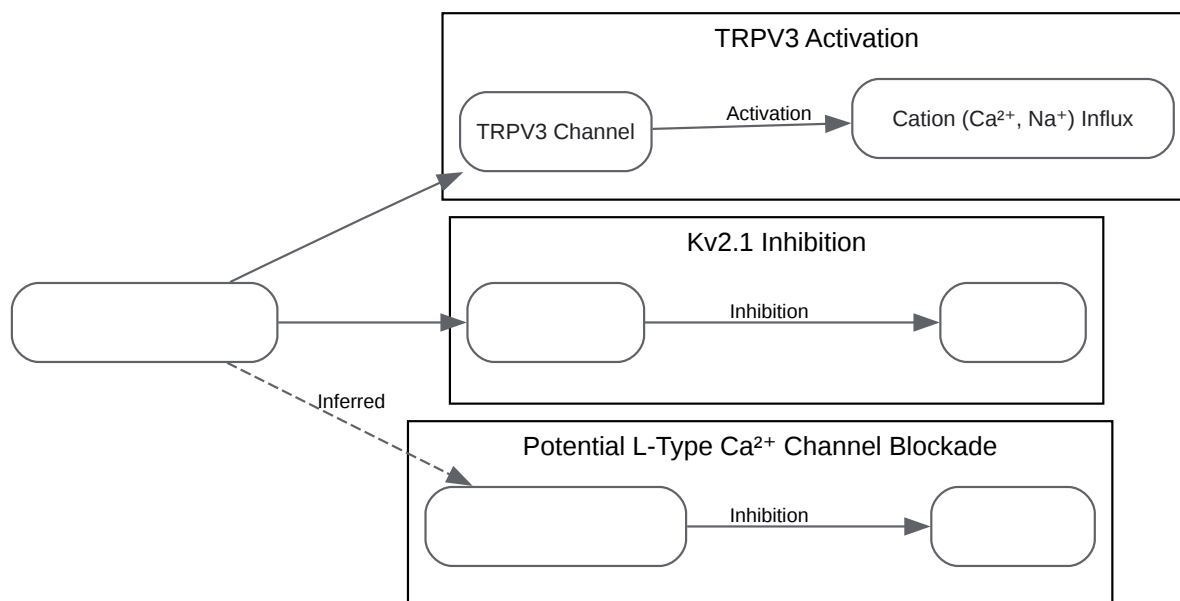
- To elicit Kv2.1 currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
- Record control currents in the external solution.
- Apply Drofenine at various concentrations and repeat the voltage-step protocol to record the inhibited currents.

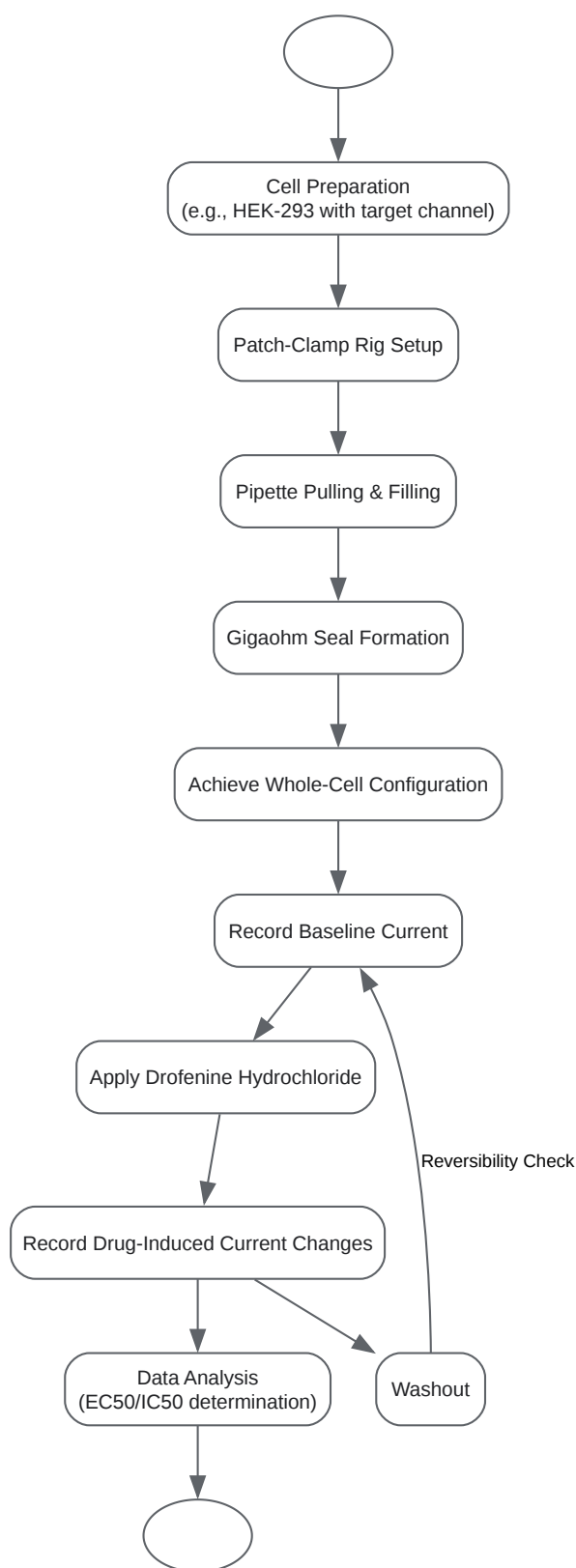
4. Data Analysis:

- Measure the peak outward current at each voltage step in the control and in the presence of Drofenine.
- Calculate the percentage of inhibition at each concentration.
- Construct a dose-response curve and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows





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